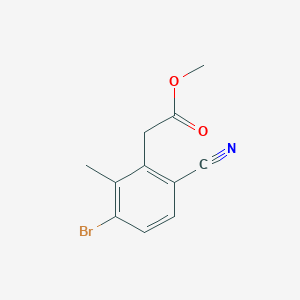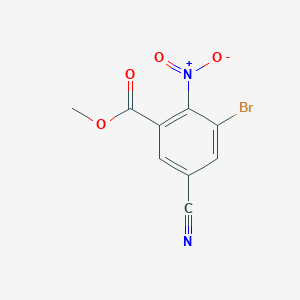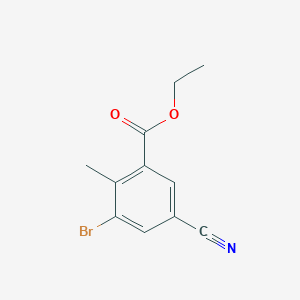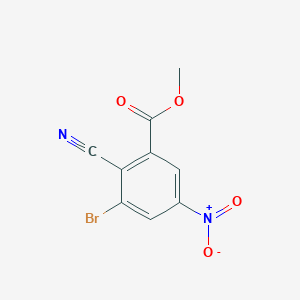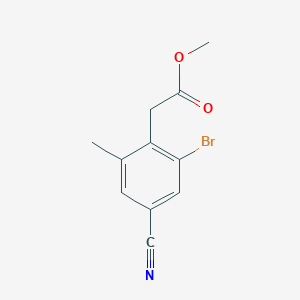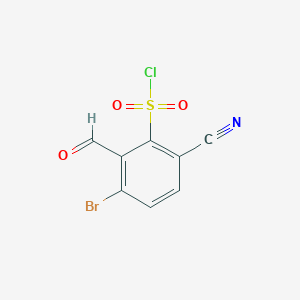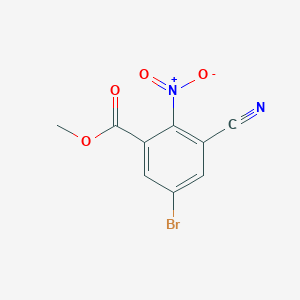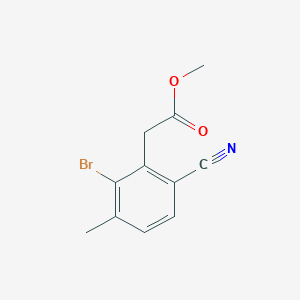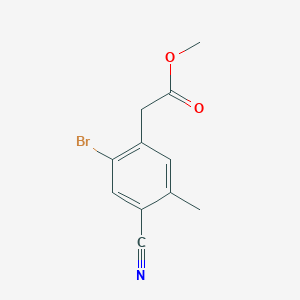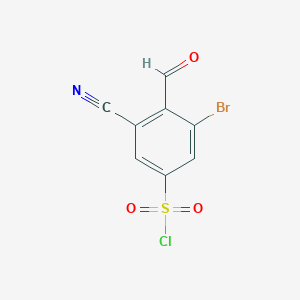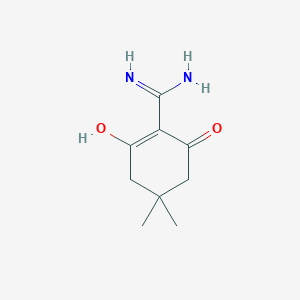
2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione
Übersicht
Beschreibung
“2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” is also known as Famotidine . It is a histamine H2-receptor antagonist . Famotidine is a white to pale yellow crystalline compound that is freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol .
Synthesis Analysis
The synthesis of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” or similar compounds involves the use of 2-aminothiazoles as a significant class of organic medicinal compounds . These are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis
The molecular structure of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” can be analyzed using techniques such as Density Functional Theory (DFT) with the base set 6-31G (d,p) . The optimized structure and force field calculations of normal coordinates can be used to interpret the vibrational bands .Chemical Reactions Analysis
The chemical reactions involving “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” can be analyzed using the principles of quantitative chemical analysis . This involves determining the amount or concentration of the substance in a sample by measuring one or more of its chemical or physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” can be analyzed using various techniques . These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione and its derivatives exhibit a range of reactivity in chemical synthesis. They have been used in the formation of various compounds such as 3-acyl-1,5-benzodiazepines, indicating their utility in synthesizing complex heterocyclic structures (Gurkovskii et al., 1999). Similarly, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione has been reported as an electrophilic iodinating agent, showcasing its potential in selective iodination processes (Martinez-Erro et al., 2017).
Catalysis and Synthesis
The compound also plays a role in catalytic processes. For example, in the presence of iridium(III) complexes, it can catalyze the synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017). This highlights its potential in facilitating specific types of chemical transformations.
Molecular Structure and Characterization
The molecular structure and characterization of derivatives of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione have been explored in various studies. For instance, the hydrogen bonding in related compounds like 4,4-Dimethylcyclohexane-1,3-dione has been investigated, providing insights into the structural aspects of these molecules (Barnes, 1996).
Chemical Properties and Reactions
The chemical properties and reactions of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione derivatives are diverse. They have been utilized in synthesizing various heterocyclic compounds, demonstrating their versatility in organic synthesis (Heravi et al., 2016). The compound's reactions under different conditions, such as in strong acid media, further reveal its reactivity and potential applications in more specialized chemical syntheses (Saito et al., 1981).
Wirkmechanismus
The mechanism of action of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” or Famotidine involves the inhibition of gastric acid secretion . It is commonly used in gastrointestinal conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD), in adults and children .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2)3-5(12)7(8(10)11)6(13)4-9/h12H,3-4H2,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTPKIQCDIPNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=N)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



